LG 82-4-01

Description

Structure

3D Structure of Parent

Properties

CAS No. |

91505-19-0 |

|---|---|

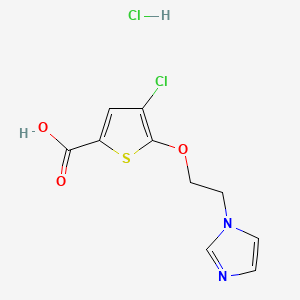

Molecular Formula |

C10H10Cl2N2O3S |

Molecular Weight |

309.17 g/mol |

IUPAC Name |

4-chloro-5-(2-imidazol-1-ylethoxy)thiophene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H9ClN2O3S.ClH/c11-7-5-8(9(14)15)17-10(7)16-4-3-13-2-1-12-6-13;/h1-2,5-6H,3-4H2,(H,14,15);1H |

InChI Key |

GPQCCNMZXMIFRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CCOC2=C(C=C(S2)C(=O)O)Cl.Cl |

Appearance |

Solid powder |

Other CAS No. |

91505-19-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(2-(1-imidazolyl)ethoxy)-4-chlorothiophene-2-carboxylic acid LG 82-4-01 Lg 82401 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LG 82-4-01

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Selective Inhibition of Thromboxane Synthetase

LG 82-4-01 is a potent and specific inhibitor of thromboxane (TX) synthetase, a key enzyme in the eicosanoid signaling pathway.[1] Its primary mechanism of action is the targeted blockade of the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). TXA2 is a highly unstable but biologically active molecule that plays a critical role in platelet aggregation and vasoconstriction. By inhibiting TXA2 synthesis, this compound effectively mitigates these pro-thrombotic and vasoconstrictive effects.

The specificity of this compound is a crucial aspect of its pharmacological profile. Studies have shown that it exhibits minimal inhibitory activity against other key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and prostacyclin synthetase. This selectivity ensures that the production of other important prostanoids, including the vasodilatory and anti-aggregatory prostacyclin (PGI2), is not significantly compromised.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in in vitro studies using human platelets. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell System | Agonist | Assay Method | Reference |

| IC50 | 1.3 µM | Washed Human Platelets | Thrombin (0.6 IU/ml) | Radioimmunoassay (RIA) for Thromboxane B2 (TXB2) | (Darius H, Lefer AM. 1985) |

| Specificity | <10% inhibition of PGI2 formation | Bovine Coronary Artery Slices | - | - | (Darius H, Lefer AM. 1985) |

Signaling Pathway

The following diagram illustrates the thromboxane synthesis pathway and the specific point of inhibition by this compound.

Caption: Thromboxane Synthesis Pathway and Inhibition by this compound.

Experimental Protocols

The determination of the inhibitory activity of this compound on thromboxane synthetase involves a multi-step experimental process. Below are detailed methodologies for the key experiments cited.

Preparation of Washed Human Platelets

This protocol is essential for isolating platelets from other blood components to study their function in a controlled environment.

Materials:

-

Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Prostacyclin (PGI2) solution (e.g., 1 µg/mL in Tris buffer).

-

Apyrase solution (e.g., 100 U/mL in saline).

-

Tyrode's buffer (containing Ca2+, Mg2+, glucose, and albumin).

Procedure:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully aspirate the PRP layer, avoiding contamination with red and white blood cells.

-

Add PGI2 to the PRP to a final concentration of ~100 ng/mL to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10-15 minutes to pellet the platelets.

-

Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in Tyrode's buffer containing PGI2 and apyrase.

-

Repeat the centrifugation and resuspension steps (washing) at least once to ensure the removal of plasma proteins.

-

After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGI2 and apyrase.

-

Determine the platelet count using a hematology analyzer and adjust the concentration to the desired level for the assay (e.g., 2-3 x 10^8 platelets/mL).

Thromboxane Synthetase Inhibition Assay

This assay measures the ability of this compound to inhibit the production of thromboxane in stimulated platelets.

Materials:

-

Washed human platelet suspension.

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

Thrombin solution (e.g., 0.6 IU/mL).

-

Indomethacin solution (as a positive control for COX inhibition).

-

Reaction buffer (Tyrode's buffer).

-

Ice bath.

-

Centrifuge.

Procedure:

-

Pre-warm the washed platelet suspension to 37°C.

-

In a series of microcentrifuge tubes, add the desired concentrations of this compound or vehicle control to the platelet suspension.

-

Incubate the platelets with the compound for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding thrombin to a final concentration of 0.6 IU/mL.

-

Allow the reaction to proceed for a specific time (e.g., 5-10 minutes) at 37°C with gentle agitation.

-

Stop the reaction by placing the tubes on an ice bath and adding a COX inhibitor like indomethacin to prevent further arachidonic acid metabolism.

-

Pellet the platelets by centrifugation at a high speed (e.g., 12,000 x g) for 2 minutes at 4°C.

-

Collect the supernatant, which contains the released thromboxane B2, and store it at -80°C until analysis by radioimmunoassay.

Radioimmunoassay (RIA) for Thromboxane B2 (TXB2)

This highly sensitive method is used to quantify the amount of TXB2, the stable, inactive metabolite of TXA2, in the supernatant from the inhibition assay.

Materials:

-

Supernatant samples from the inhibition assay.

-

TXB2 standard solutions of known concentrations.

-

Anti-TXB2 antibody (primary antibody).

-

Radiolabeled TXB2 (e.g., [3H]-TXB2 or [125I]-TXB2).

-

Secondary antibody (precipitating antibody, e.g., anti-rabbit IgG).

-

Assay buffer (e.g., phosphate buffer with gelatin).

-

Scintillation cocktail and counter (for 3H) or gamma counter (for 125I).

Procedure:

-

In assay tubes, add a fixed volume of assay buffer, the supernatant sample or TXB2 standard, and the primary anti-TXB2 antibody.

-

Add a known amount of radiolabeled TXB2 to each tube. This will compete with the unlabeled TXB2 in the sample/standard for binding to the primary antibody.

-

Incubate the mixture for a specified time (e.g., 18-24 hours) at 4°C to allow for competitive binding to reach equilibrium.

-

Add the secondary antibody to precipitate the primary antibody-TXB2 complexes.

-

Incubate for a sufficient time to allow for complete precipitation.

-

Centrifuge the tubes to pellet the antibody-bound complexes.

-

Carefully decant the supernatant.

-

Measure the radioactivity in the pellet using a scintillation or gamma counter.

-

Construct a standard curve by plotting the percentage of bound radiolabeled TXB2 against the concentration of the TXB2 standards.

-

Determine the concentration of TXB2 in the unknown samples by interpolating their radioactivity measurements on the standard curve. The degree of inhibition by this compound is calculated by comparing the TXB2 levels in the treated samples to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a thromboxane synthetase inhibitor like this compound.

Caption: Experimental Workflow for Characterizing this compound.

References

LG 82-4-01: A Technical Overview of a Specific Thromboxane Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG 82-4-01 is a potent and specific inhibitor of thromboxane synthetase, an enzyme crucial in the arachidonic acid cascade and a key mediator of platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the existing in vitro data on this compound, with a focus on its inhibitory activity, selectivity, and effects on platelet function. The information is compiled from foundational studies to serve as a resource for researchers and professionals in drug development exploring therapeutic agents targeting the thromboxane pathway. All quantitative data are presented in structured tables, and key experimental methodologies are detailed to the extent publicly available. Visual diagrams of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the compound's mechanism of action and evaluation.

Introduction to Thromboxane Synthesis and Its Role in Pathophysiology

Thromboxane A2 (TXA2) is a highly labile eicosanoid synthesized from prostaglandin H2 (PGH2) by the enzyme thromboxane synthetase (TXS).[1] PGH2 itself is derived from arachidonic acid via the cyclooxygenase (COX) enzymes. TXA2 exerts its biological effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor.[1] This interaction triggers a signaling cascade that leads to an increase in intracellular calcium levels, resulting in platelet aggregation and vasoconstriction.[1] Due to its potent prothrombotic and vasoconstrictive properties, excessive TXA2 production is implicated in the pathophysiology of various cardiovascular diseases, including myocardial infarction, stroke, and atherosclerosis. Consequently, the inhibition of thromboxane synthetase represents a compelling therapeutic strategy for the prevention and treatment of these conditions.

This compound: A Specific Inhibitor of Thromboxane Synthetase

This compound, a 4-chloro-thiophenic-substituted derivative, has been identified as a specific and potent inhibitor of thromboxane synthetase.[2] Its inhibitory action is targeted at the conversion of PGH2 to TXA2, thereby reducing the levels of this pro-aggregatory and vasoconstrictive mediator.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of this compound on thromboxane synthetase has been quantified in in vitro studies. The half-maximal inhibitory concentration (IC50) was determined in thrombin-stimulated washed human platelet suspensions by measuring the formation of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2.

| Compound | IC50 (µM) for Thromboxane Synthetase Inhibition | Reference |

| This compound | 1.3 | [2][3] |

| LG 82-4-00 | 1.1 | [2] |

| Dazoxiben | 0.7 | [2] |

Effects on Platelet Aggregation

Consistent with its mechanism of action, this compound has been shown to inhibit platelet aggregation induced by collagen in human platelet-rich plasma.[2]

| Compound | Effect on Collagen-Induced Platelet Aggregation | Reference |

| This compound | Inhibited collagen (0.6-2.5 µg/ml)-induced TXB2 formation and platelet aggregation. | [2] |

Selectivity Profile

A crucial aspect of a therapeutic inhibitor is its selectivity for the target enzyme over other related enzymes, which helps to minimize off-target effects. Studies have demonstrated the specificity of this compound.

| Parameter | Observation | Conclusion | Reference |

| Vasoconstrictor Activity | No vasoconstrictor activity observed. | Specific for thromboxane synthetase inhibition. | [2] |

| Proaggregatory Activity | No proaggregatory activity observed. | Does not directly induce platelet aggregation. | [2] |

| Thromboxane Antagonistic Activity | No thromboxane antagonistic activity observed. | Does not block the thromboxane receptor. | [2] |

| Primary Wave ADP Aggregation | Did not affect primary wave ADP aggregation. | Specific mechanism of action, not a general anti-platelet agent. | [2] |

| Prostacyclin (PGI2) Formation | Less than 10% inhibition of PGI2 formation from bovine coronary artery slices with concentrations up to 100 µM. | Highly selective for thromboxane synthetase over prostacyclin synthase. | [2] |

| 12-HPETE Formation | Much less active in inhibiting thrombin-induced 12-HPETE formation compared to dazoxiben. | Suggests selectivity against 12-lipoxygenase. | [2] |

Signaling Pathways

The inhibitory action of this compound occurs within the broader arachidonic acid signaling cascade. The following diagram illustrates the pathway and the point of inhibition.

Experimental Protocols

The following experimental protocols are based on the methodologies described in the primary literature for the evaluation of this compound and similar compounds. It is important to note that the full, detailed protocols from the original study on this compound are not publicly available; therefore, these represent a reconstruction based on the provided abstract and general laboratory practices.

Thromboxane Synthetase Inhibition Assay

This workflow outlines the key steps for assessing the inhibitory effect of this compound on thromboxane synthetase activity in washed human platelets.

Methodology Outline:

-

Preparation of Washed Human Platelets:

-

Whole blood is collected from healthy human donors into an anticoagulant (e.g., citrate).

-

Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed.

-

Platelets are then pelleted from the PRP by a higher speed centrifugation.

-

The platelet pellet is washed and resuspended in a suitable buffer (e.g., Tyrode's buffer) to a standardized platelet count.

-

-

Inhibition Assay:

-

Aliquots of the washed platelet suspension are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.

-

Thromboxane synthesis is initiated by adding a stimulating agent, such as thrombin (0.6 IU/ml).[2]

-

The reaction is allowed to proceed for a specific time at 37°C.

-

The reaction is terminated, typically by adding a COX inhibitor like indomethacin and placing the samples on ice.

-

-

Measurement of Thromboxane B2 (TXB2):

-

The platelet suspensions are centrifuged to pellet the platelets.

-

The supernatant, containing the released TXB2, is collected.

-

The concentration of TXB2 in the supernatant is quantified using a specific radioimmunoassay (RIA).[2]

-

-

Data Analysis:

-

The amount of TXB2 produced in the presence of this compound is compared to the vehicle control.

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Platelet Aggregation Assay

Methodology Outline:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected into an anticoagulant.

-

PRP is prepared by low-speed centrifugation. Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation of the remaining blood.

-

-

Aggregation Measurement:

-

PRP is placed in an aggregometer cuvette and stirred at a constant temperature (37°C).

-

A baseline light transmission is established.

-

This compound or vehicle is added and pre-incubated.

-

Platelet aggregation is induced by adding an agonist, such as collagen (0.6-2.5 µg/ml).[2]

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

Discussion and Future Perspectives

The available data robustly demonstrate that this compound is a potent and specific inhibitor of thromboxane synthetase in in vitro human platelet systems. Its ability to inhibit thromboxane formation and subsequent platelet aggregation, coupled with its high selectivity over prostacyclin synthase and other related enzymes, underscores its potential as a therapeutic agent.

However, it is critical to note the limitations of the current publicly available information. The research landscape for this compound appears to be confined to these initial in vitro characterization studies. For its progression as a drug candidate, further comprehensive studies would be required, including:

-

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Pharmacodynamic studies: To establish the dose-response relationship and duration of action in vivo.

-

In vivo efficacy studies: To evaluate the antithrombotic effects of this compound in relevant animal models of thrombosis and cardiovascular disease.

-

Toxicology studies: To assess the safety profile of the compound.

The absence of such data in the public domain suggests that the development of this compound may not have advanced beyond the preclinical stage. Nevertheless, the foundational data presented here provide a valuable case study for a specific thromboxane synthetase inhibitor and can inform the development of new chemical entities targeting this pathway.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of thromboxane synthetase in vitro. Its mechanism of action and selectivity profile make it an interesting compound from a pharmacological perspective. This technical guide has summarized the key quantitative data and experimental methodologies associated with its initial evaluation, providing a foundational resource for researchers in the field of thrombosis and cardiovascular drug discovery. Further investigation into its in vivo properties would be necessary to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on 5-(2-(1-imidazolyl)ethoxy)-4-chlorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activities of 5-(2-(1-imidazolyl)ethoxy)-4-chlorothiophene-2-carboxylic acid. Due to the limited publicly available data on this specific compound, this guide also explores the known properties and experimental protocols of structurally related molecules to infer its potential characteristics and applications. The information is presented to support further research and development efforts in medicinal chemistry and pharmacology.

Chemical Structure and Identification

The chemical structure of the target compound is 5-(2-(1-imidazolyl)ethoxy)-4-chlorothiophene-2-carboxylic acid. A closely related salt, 4-chloro-5-[2-(1-imidazolyl)-1-ethoxy]thiophene-2-carboxylic acid hydrochloride, has been identified in the patent literature.

Chemical Structure:

Caption: 2D structure of 5-(2-(1-imidazolyl)ethoxy)-4-chlorothiophene-2-carboxylic acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| Compound Name | 5-(2-(1-imidazolyl)ethoxy)-4-chlorothiophene-2-carboxylic acid |

| Related Salt | 4-chloro-5-[2-(1-imidazolyl)-1-ethoxy]thiophene-2-carboxylic acid hydrochloride[1] |

| CAS Number | Not found |

| Molecular Formula | C10H9ClN2O3S |

| Molecular Weight | 272.71 g/mol |

| SMILES | ClC1=C(OCCn2cncn2)SC=C1C(=O)O |

| InChI | InChI=1S/C10H9ClN2O3S/c11-7-6(17-10(7)9(14)15)16-3-2-13-5-4-12-1-13/h1,4-5H,2-3H2,(H,12,14,15) |

Synthesis

A synthetic route for the hydrochloride salt of the title compound is described in patent EP0109381B1. The general scheme involves the reaction of a substituted thiophene with an imidazole derivative. Below is a detailed, generalized experimental protocol based on the patent and common organic synthesis practices.

Experimental Protocol: Synthesis of 4-chloro-5-[2-(1-imidazolyl)-1-ethoxy]thiophene-2-carboxylic acid hydrochloride

This protocol is adapted from the general procedures outlined in patent EP0109381B1.

Step 1: Synthesis of 4-chloro-5-hydroxythiophene-2-carboxylic acid methyl ester

-

Materials: 4,5-dichlorothiophene-2-carboxylic acid methyl ester, sodium methoxide, methanol.

-

Procedure: A solution of 4,5-dichlorothiophene-2-carboxylic acid methyl ester in methanol is treated with a solution of sodium methoxide in methanol. The reaction mixture is heated at reflux for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, neutralized with an appropriate acid (e.g., acetic acid), and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-chloro-5-(2-chloroethoxy)thiophene-2-carboxylic acid methyl ester

-

Materials: 4-chloro-5-hydroxythiophene-2-carboxylic acid methyl ester, 1-bromo-2-chloroethane, potassium carbonate, acetone.

-

Procedure: To a solution of 4-chloro-5-hydroxythiophene-2-carboxylic acid methyl ester in acetone, potassium carbonate and 1-bromo-2-chloroethane are added. The mixture is heated at reflux overnight. The reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by column chromatography to give the desired product.

Step 3: Synthesis of 4-chloro-5-[2-(1-imidazolyl)-1-ethoxy]thiophene-2-carboxylic acid methyl ester

-

Materials: 4-chloro-5-(2-chloroethoxy)thiophene-2-carboxylic acid methyl ester, imidazole, sodium hydride, dimethylformamide (DMF).

-

Procedure: Sodium hydride is carefully added to a solution of imidazole in anhydrous DMF at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of 4-chloro-5-(2-chloroethoxy)thiophene-2-carboxylic acid methyl ester in DMF is then added dropwise. The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Step 4: Hydrolysis to 4-chloro-5-[2-(1-imidazolyl)-1-ethoxy]thiophene-2-carboxylic acid hydrochloride

-

Materials: 4-chloro-5-[2-(1-imidazolyl)-1-ethoxy]thiophene-2-carboxylic acid methyl ester, hydrochloric acid, water.

-

Procedure: The methyl ester from the previous step is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is heated at reflux for several hours. The progress of the hydrolysis is monitored by TLC. Upon completion, the solution is cooled, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford the final product as the hydrochloride salt.

Caption: Synthetic pathway for the target compound.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 272.71 |

| logP | 1.8 |

| pKa (strongest acidic) | 3.5 |

| pKa (strongest basic) | 6.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 81.6 Ų |

Potential Biological Activities and Signaling Pathways

While no specific biological data has been published for 5-(2-(1-imidazolyl)ethoxy)-4-chlorothiophene-2-carboxylic acid, the structural motifs present in the molecule, namely the thiophene-2-carboxylic acid and the imidazole ring, are found in numerous biologically active compounds.

Thiophene-2-carboxylic acid derivatives have been reported to exhibit a range of pharmacological activities, including:

-

Anticancer activity: Some thiophene derivatives have shown potential as anticancer agents.

-

Anti-inflammatory and analgesic effects: Certain thiophene-based compounds have demonstrated anti-inflammatory and pain-relieving properties.

Imidazole-containing compounds are well-known for their diverse biological roles, acting as:

-

Enzyme inhibitors: The imidazole ring can coordinate with metal ions in enzyme active sites.

-

Receptor agonists/antagonists: Imidazole derivatives are known to interact with various receptors, including histamine receptors.

-

Antifungal and antimicrobial agents: Many antifungal drugs, such as clotrimazole and miconazole, feature an imidazole core.

Given these precedents, it is plausible that 5-(2-(1-imidazolyl)ethoxy)-4-chlorothiophene-2-carboxylic acid could be investigated for similar activities. A hypothetical mechanism of action could involve the inhibition of a key enzyme or the modulation of a receptor-mediated signaling pathway.

Caption: Hypothetical signaling pathway modulation.

Conclusion

5-(2-(1-imidazolyl)ethoxy)-4-chlorothiophene-2-carboxylic acid is a molecule of interest due to its combination of a substituted thiophene carboxylic acid and an imidazole moiety. While specific experimental data on this compound is scarce, this guide provides a framework for its synthesis and outlines potential avenues for biological investigation based on the known activities of related compounds. Further research is warranted to elucidate the precise physicochemical properties, biological activities, and mechanism of action of this compound. This information will be crucial for assessing its potential as a lead compound in drug discovery programs.

References

LG 82-4-01: A Technical Overview of a Specific Thromboxane Synthetase Inhibitor

Abstract

LG 82-4-01 is a potent and specific inhibitor of thromboxane (TX) synthetase, an enzyme crucial in the biosynthesis of thromboxane A2 (TXA2), a key mediator of platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a summary of its in vitro activity, details of its chemical synthesis, and the experimental protocols used for its characterization. While initial studies demonstrated promising specific inhibition of TX synthetase, publicly available information regarding its progression into in vivo preclinical or clinical development is limited.

Introduction

Thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation, plays a significant role in the pathophysiology of various cardiovascular and thrombotic diseases. The targeted inhibition of thromboxane synthetase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2, has been a key strategy in the development of anti-thrombotic agents. This compound emerged from this research as a specific inhibitor of this enzyme. This document details the scientific and developmental history of this compound, offering insights for researchers and professionals in drug development.

Discovery and Development History

The discovery of this compound is documented in the European Patent EP0109381B1, filed in 1982. The inventors are listed as Dieter Prof. Dr. Binder and Christian Mag.Pharm.Dipl.Ing.Dr. Noe, with the original assignee being Laevosan GmbH and Co KG[1]. This compound is identified as a 4-chloro-thiophenic-substituted derivative of its parent compound, LG 82-4-00[2].

The initial research focused on the in vitro characterization of this compound's inhibitory activity on thromboxane synthesis. While the compound demonstrated potent and specific inhibition of thromboxane synthetase in these early studies, there is a lack of publicly available data on its subsequent development, including in vivo efficacy studies in animal models of thrombosis or progression into human clinical trials. This suggests that the development of this compound may not have proceeded beyond the initial discovery and preclinical characterization phases.

Mechanism of Action

This compound exerts its pharmacological effect through the specific inhibition of thromboxane synthetase. This enzyme is a member of the cytochrome P450 family and is responsible for the isomerization of prostaglandin H2 (PGH2) into thromboxane A2. By blocking this key step, this compound effectively reduces the production of TXA2, thereby mitigating its pro-aggregatory and vasoconstrictive effects.

A crucial aspect of this compound's mechanism is its specificity. Studies have shown that it does not significantly inhibit other key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) or prostacyclin synthetase[1]. This specificity is advantageous as it avoids the broader effects associated with non-specific inhibitors like non-steroidal anti-inflammatory drugs (NSAIDs) and preserves the production of beneficial prostaglandins like prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.

Signaling Pathway

Caption: Inhibition of the thromboxane synthesis pathway by this compound.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 1.3 µM | Inhibition of thromboxane formation in thrombin-stimulated human washed platelets. | [3][4] |

| Compound | Effect on 12-HPETE Formation | Assay Conditions | Reference |

| This compound | Less active than dazoxiben | Thrombin-induced 12-HPETE formation in washed human platelet suspensions. | [3][4] |

| Dazoxiben | 81 +/- 10% inhibition at 100 µM | Thrombin-induced 12-HPETE formation in washed human platelet suspensions. | [3][4] |

| Parameter | Observation | Concentration | Reference |

| PGI2 Formation | No inhibition | 10 µM | [1] |

| Vasoconstriction | No activity | Not specified | [1] |

| Pro-aggregation | No activity | Not specified | [1] |

| TX Antagonistic Activity | No activity | Not specified | [1] |

| Primary Wave ADP Aggregation | No influence | Not specified | [1] |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is detailed in patent EP0109381B1. The general scheme involves the synthesis of a thiophene-2-carboxylic acid derivative.

Workflow for the Synthesis of this compound

Caption: Generalized workflow for the synthesis of this compound.

Thromboxane B2 (TXB2) Radioimmunoassay (RIA)

The inhibitory activity of this compound on thromboxane synthetase was quantified by measuring the production of thromboxane B2 (TXB2), a stable metabolite of the biologically active TXA2. A general protocol for such an assay is as follows:

-

Platelet Preparation: Human platelets are isolated from whole blood by differential centrifugation to obtain washed platelet suspensions.

-

Incubation: Platelets are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Stimulation: Platelet aggregation and thromboxane synthesis are induced by adding a stimulating agent, such as thrombin or collagen.

-

Reaction Termination: The reaction is stopped after a defined period by adding a quenching agent, such as indomethacin, to inhibit further cyclooxygenase activity.

-

Sample Preparation: The platelet suspension is centrifuged, and the supernatant containing the released TXB2 is collected.

-

Radioimmunoassay:

-

A known amount of radiolabeled TXB2 (e.g., [³H]-TXB2) is mixed with the supernatant sample and a specific antibody against TXB2.

-

The mixture is incubated to allow competitive binding of the sample's TXB2 and the radiolabeled TXB2 to the antibody.

-

The antibody-bound TXB2 is separated from the free TXB2, typically by precipitation.

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

-

Quantification: The concentration of TXB2 in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled TXB2. The IC50 value is then calculated as the concentration of this compound that causes 50% inhibition of TXB2 production compared to the control.

Conclusion

This compound is a well-characterized, specific inhibitor of thromboxane synthetase with a potent in vitro profile. Its discovery and initial investigation provided valuable insights into the targeted inhibition of the thromboxane pathway. However, the lack of publicly available information on its further preclinical and clinical development suggests that its journey from a promising lead compound to a therapeutic agent was not completed. Despite this, the data available for this compound serves as a useful reference for researchers in the field of anti-thrombotic drug discovery and highlights the stringent criteria that compounds must meet to progress through the drug development pipeline.

References

role of thromboxane synthetase in cellular pathways

An In-depth Technical Guide on the Role of Thromboxane Synthetase in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane A2 (TXA2) is a potent bioactive lipid derived from arachidonic acid that plays a pivotal role in a multitude of physiological and pathophysiological processes.[1] Its synthesis is catalyzed by the terminal enzyme Thromboxane A2 Synthase (TXAS), also known as TBXAS1.[1][2] As a member of the cytochrome P450 superfamily (CYP5A1), TXAS is a key enzyme in the eicosanoid pathway, responsible for producing TXA2, a powerful mediator of platelet aggregation and vasoconstriction.[3][4] Consequently, TXAS is deeply implicated in hemostasis, thrombosis, cardiovascular diseases, and stroke.[1][2] Furthermore, emerging evidence has highlighted the involvement of the TXA2 signaling axis in cancer progression, including tumor cell proliferation, migration, and angiogenesis.[1][5]

This technical guide provides a comprehensive overview of the . It details the enzymatic synthesis of TXA2, the downstream signaling cascades it initiates, quantitative data on enzyme kinetics, and detailed experimental protocols for its study. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working to understand and target this critical pathway.

The Thromboxane A2 Synthesis Pathway

The biosynthesis of Thromboxane A2 is a multi-step enzymatic process that begins with the release of arachidonic acid from membrane phospholipids.

-

Arachidonic Acid Release : Phospholipase A2 enzymes release arachidonic acid from the cell membrane.[5]

-

Conversion to Prostaglandin H2 : Cyclooxygenase (COX) enzymes, both COX-1 and COX-2, convert arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[1]

-

Thromboxane A2 Synthase Action : TXAS, an endoplasmic reticulum membrane protein, catalyzes the isomerization of PGH2 to form Thromboxane A2 (TXA2).[1][2][5] This reaction also produces 12-hydroxy-5,8,10-heptadecatrienoic acid (12-HHT) and malondialdehyde (MDA) in approximately a 1:1:1 ratio with TXA2.[3][6]

-

Instability and Inactivation : TXA2 is highly unstable in aqueous solutions, with a short half-life of about 30 seconds.[1][5] It is rapidly and spontaneously hydrolyzed to its biologically inactive and stable metabolite, Thromboxane B2 (TXB2).[1][5] Due to this instability, TXA2 primarily functions as an autocrine or paracrine mediator, acting locally near its site of production.[1][7]

Caption: Enzymatic cascade for the synthesis of Thromboxane A2.

Thromboxane A2 Receptor Signaling Pathways

TXA2 exerts its biological effects by binding to and activating the T-prostanoid (TP) receptor, a member of the G-protein-coupled receptor (GPCR) superfamily.[1][7] In humans, two TP receptor isoforms, TPα and TPβ, are expressed from a single gene via alternative splicing.[5][8] These isoforms differ in their C-terminal cytoplasmic tails.[8] TPα is the exclusive isoform found in platelets, while both are expressed in other tissues.[4]

Activation of the TP receptor initiates several downstream signaling cascades, primarily through coupling to Gq and G13 proteins.[8][9]

-

Gq Pathway : This is the major signaling route.[8]

-

TXA2 binding to the TP receptor activates the Gq alpha subunit.

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][10]

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[10]

-

DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[4]

-

This cascade ultimately leads to cellular responses like platelet activation and smooth muscle contraction.[4]

-

-

G13 Pathway :

These signaling events result in a broad range of cellular responses, including platelet aggregation, vasoconstriction, cell proliferation, migration, and the evasion of apoptosis.[1][11]

Caption: Downstream signaling from the Thromboxane A2 receptor.

Quantitative Data on Thromboxane Synthase

Quantitative analysis is crucial for understanding enzyme function and for the development of targeted inhibitors. The following tables summarize key kinetic and binding parameters for TXAS and cellular responses to its product.

Table 1: Steady-State Enzyme Kinetics of Human TXAS Variants

This table presents the Michaelis-Menten constant (KM) and maximum velocity (Vmax) for wild-type TXAS and several polymorphic variants. The data is derived from assays monitoring the fragmentation of PGH2 into 12-HHT and MDA.[3]

| TXAS Variant | KM (µM PGH2) | Vmax (units/mg) | Vmax / KM (Relative to Wild-Type) |

| Wild-Type | 32 | 41 | 100% |

| K258E | 27 | 25 | 72% |

| L357V | 52 | 18 | 27% |

| Q417E | 32 | 34 | 83% |

| E450K | 32 | 27 | 66% |

| T451N | 30 | 40 | 104% |

| Data sourced from a study on functional analysis of human thromboxane synthase polymorphic variants.[3] |

Table 2: Kinetic Parameters of Ligand Binding to TXAS

This table shows the binding kinetics of various heme ligands to TXAS, indicating that the active site is hydrophobic and spacious.[6]

| Ligand | Type | Binding Process | On-Rate Constant (kon) | Off-Rate Constant (koff) |

| U44069 | Oxygen-based | Two-step | 105-130 s-1 (ligation step) | - |

| Cyanide | Carbon-based | One-step | 2.4 M-1s-1 | 0.112 s-1 |

| Imidazole | Nitrogen-based | Two-step | 8.4 x 104 M-1s-1 | 8.8 s-1 |

| Clotrimazole | Nitrogen-based | Two-step | 1.5 x 105 M-1s-1 | 0.53 s-1 |

| Data from a kinetic analysis of substrate and ligand binding to thromboxane synthase.[6] |

Table 3: Thromboxane Production in Human Platelets

This table quantifies thromboxane production (measured as the stable metabolite TXB2) in washed human platelets upon stimulation with various agonists.

| Agonist | Concentration | Thromboxane Production (% of Max Thrombin Response) |

| Thrombin | - | 100% (94 to 212 ng TXB2 per 108 platelets) |

| Thrombin Quick I | 500 nmol/L | 110 ± 3% |

| TRAP-14 | - | 40% to 50% |

| Data sourced from a study on thrombin-induced thromboxane synthesis in human platelets.[12] |

Key Experimental Protocols

Reproducible and validated methodologies are essential for studying the thromboxane pathway. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: TXAS Enzymatic Activity Assay[3]

This protocol measures the two catalytic activities of purified recombinant TXAS: isomerization to TXA2 and fragmentation to MDA.

A. Isomerization Assay (TXA2/TXB2 Measurement)

-

Reaction Setup : Prepare a 200 µL reaction mixture containing 30 nM of purified TXAS enzyme in 20 mM Sodium Phosphate (NaPi) buffer (pH 7.4) with 0.2% Lubrol PX.

-

Initiation : Start the reaction by adding the substrate, PGH2, to the desired final concentration (e.g., 290 µM for screening). Maintain the reaction at room temperature (23 °C).

-

Termination : After 15 seconds, terminate the reaction by acidification with 21 µL of 2 M citric acid. This stops the enzymatic reaction and facilitates the complete hydrolysis of any remaining unstable TXA2 to the stable TXB2.

-

Quantification : Measure the concentration of the stable product, TXB2, using a validated radioimmunoassay (RIA) or enzyme immunoassay (EIA).

B. Fragmentation Assay (MDA Measurement for Steady-State Kinetics)

-

Reaction Setup : In a quartz cuvette, prepare a 400 µL reaction mixture containing 5 nM of recombinant TXAS in 20 mM NaPi buffer (pH 7.4) with 0.2% Lubrol PX.

-

Continuous Monitoring : Place the cuvette in a spectrophotometer. Initiate the reaction by adding PGH2.

-

Data Acquisition : Continuously monitor the increase in absorbance at 268 nm (A268), which corresponds to the formation of malondialdehyde (MDA).

-

Analysis : Calculate the initial, steady-state rate from the linear portion of the absorbance curve (ΔA268/Δt) over the first 30 seconds. Use this data to determine KM and Vmax by performing the assay over a range of PGH2 concentrations.

Caption: Workflow for determining TXAS enzymatic activity.

Protocol 2: Preparation of Washed Human Platelets[12]

This protocol is for isolating human platelets for use in cellular assays, such as measuring agonist-induced thromboxane synthesis.

-

Blood Collection : Draw whole blood from consenting donors into tubes containing an appropriate anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation : Centrifuge the whole blood at a low speed (e.g., 160g) for 20 minutes at 22°C. Carefully collect the upper layer, which is the platelet-rich plasma (PRP).

-

Platelet Sedimentation : Centrifuge the PRP at a higher speed (e.g., 2000g) for 20 minutes at 22°C to pellet the platelets.

-

Washing : Discard the supernatant. Resuspend the platelet pellet in a suitable washing buffer (e.g., a buffered saline solution containing prostacyclin to prevent premature activation).

-

Repeat : Repeat the sedimentation and washing steps at least two more times to ensure the removal of plasma proteins and other blood cells.

-

Final Resuspension : After the final wash, resuspend the platelet pellet in a buffer appropriate for the subsequent experiment. Determine the platelet count using a hematology analyzer.

Therapeutic Targeting of the Thromboxane Pathway

Given the central role of TXA2 in thrombosis and inflammation, its pathway is a prime target for therapeutic intervention.[13] Several drug classes have been developed to modulate this axis.

-

Cyclooxygenase (COX) Inhibitors : Drugs like aspirin irreversibly inhibit COX-1, preventing the formation of PGH2 and, consequently, TXA2.[7][14] This is a widely used antiplatelet strategy.[14]

-

Thromboxane Synthase Inhibitors (TXSI) : These drugs specifically block the TXAS enzyme, preventing the conversion of PGH2 to TXA2.[13][15] A potential advantage is that the accumulated PGH2 substrate can be shunted towards the synthesis of anti-aggregatory prostaglandins like PGI2 (prostacyclin) in the endothelium.[13] However, PGH2 itself can act as a weak agonist at the TP receptor, potentially limiting the efficacy of TXSIs.[13]

-

Thromboxane Receptor Antagonists (TRA) : These compounds block the TP receptor, preventing TXA2 and other agonists (like PGH2 and isoprostanes) from initiating downstream signaling.[13][16] This offers a more complete blockade of the pathway's endpoint.

-

Dual TXSI/TRA Drugs : To overcome the limitations of single-target agents, drugs with dual activity—inhibiting TXA2 synthesis and blocking the TP receptor—have been developed.[13] This combined approach is hypothesized to provide more effective antiplatelet and antithrombotic effects.[17]

Caption: Points of intervention in the thromboxane pathway.

Conclusion

Thromboxane synthetase is a critical enzyme that sits at a key junction in the eicosanoid signaling network. Its product, TXA2, is a potent signaling molecule that drives fundamental cellular processes, from hemostasis to inflammation and cell proliferation. The intricate signaling pathways initiated by TXA2, primarily through the Gq and G13 cascades, underscore its importance in both normal physiology and a range of diseases, including cardiovascular disorders and cancer. A thorough understanding of its enzymatic function, supported by robust quantitative data and precise experimental methodologies, is paramount for the ongoing development of novel therapeutics designed to modulate this powerful biological axis. The continued exploration of TXAS inhibitors, TP receptor antagonists, and dual-action compounds holds significant promise for advancing the treatment of thrombotic and inflammatory conditions.

References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thromboxane-A synthase - Wikipedia [en.wikipedia.org]

- 3. Functional analysis of human thromboxane synthase polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Substrate binding is the rate-limiting step in thromboxane synthase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 8. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 9. search.library.ucla.edu [search.library.ucla.edu]

- 10. researchgate.net [researchgate.net]

- 11. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]

- 16. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biosynthesis and pharmacological modulation of thromboxane in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of LG 82-4-01: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the preliminary efficacy data and mechanism of action for LG 82-4-01, a specific inhibitor of thromboxane (TX) synthetase. The information presented is collated from early studies investigating its potential as an anti-platelet agent.

Core Efficacy Data

This compound has been identified as a potent and selective inhibitor of thromboxane synthetase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2 (TXA2). TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[1] The primary efficacy of this compound lies in its ability to block this pathway, thereby reducing the potential for thrombosis.

Quantitative Efficacy Data

The following table summarizes the key quantitative data from preliminary in vitro studies.

| Parameter | Value | Cell/System | Description |

| IC50 | 1.3 μM | Not Specified | Concentration required to inhibit 50% of thromboxane synthetase activity.[2][3][4] |

| PGI2 Formation | No inhibition at 10 µM | Bovine Coronary Artery Pieces | Did not inhibit arachidonic acid-induced prostacyclin (PGI2) formation, indicating selectivity.[1] |

| Enzyme Selectivity | No significant inhibition | Platelet Microsomes | Showed no significant inhibition of prostacyclin synthetase or cyclooxygenase enzymes.[1] |

| Platelet Aggregation | No direct effect | Washed Human Platelets | Did not have vasoconstriction, pro-aggregation, or antagonistic activity on its own, nor did it influence the primary wave of ADP-induced aggregation.[1] |

Mechanism of Action: Thromboxane Synthesis Inhibition

This compound is a 4-chloro-thiophenic-substituted derivative of LG 82-4-00.[5] Its mechanism of action is centered on the specific inhibition of thromboxane synthetase.[2][3][4][5][6] This enzyme is responsible for the conversion of the prostaglandin endoperoxide H2 (PGH2) into thromboxane A2 (TXA2). By blocking this step, this compound effectively reduces the levels of TXA2, a key mediator of platelet aggregation and vasoconstriction.[1]

Signaling Pathway Diagram

Caption: Inhibition of the Thromboxane Synthesis Pathway by this compound.

Experimental Protocols

Thromboxane Formation Measurement in Washed Human Platelet Suspensions

This protocol outlines the key steps for assessing the inhibitory effect of this compound on thromboxane formation in human platelets.

-

Preparation of Washed Human Platelet Suspensions (WPS):

-

Whole blood is collected from healthy donors into anticoagulant.

-

Platelet-rich plasma (PRP) is obtained by centrifugation.

-

Platelets are then washed and resuspended in a suitable buffer to create a standardized platelet suspension.

-

-

Incubation with this compound:

-

The washed platelet suspension is pre-incubated with varying concentrations of this compound or a vehicle control.

-

-

Stimulation of Platelets:

-

Platelet activation and subsequent thromboxane synthesis are induced by adding a stimulating agent, such as thrombin (e.g., 0.6 IU/ml).[5]

-

-

Measurement of Thromboxane B2 (TXB2):

-

The reaction is stopped after a defined incubation period.

-

The concentration of the stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the supernatant.

-

A specific radioimmunoassay (RIA) is utilized for the quantification of TXB2.[5]

-

-

Data Analysis:

-

The inhibitory effect of this compound is determined by comparing the levels of TXB2 in the drug-treated samples to the vehicle-treated controls.

-

The IC50 value is calculated from the dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for Assessing this compound Efficacy on Thromboxane Formation.

References

- 1. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. karger.com [karger.com]

In Vitro Characterization of LG 82-4-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of LG 82-4-01, a potent and specific inhibitor of thromboxane synthetase. The information presented herein is a synthesis of publicly available data, intended to support further research and development efforts.

Core Compound Properties

This compound, also known by its chemical name 5-(2-(1H-imidazol-1-yl)ethoxy)-4-chlorothiophene-2-carboxylic acid hydrochloride, is a thiophenic acid-substituted derivative.[1]

| Property | Value |

| CAS Number | 91505-19-0[2] |

| Molecular Formula | C10H9ClN2O3S.ClH[1] |

| Molecular Weight | 309.17 g/mol [1] |

Mechanism of Action and In Vitro Potency

This compound is a specific inhibitor of thromboxane (TX) synthetase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[3][4] By inhibiting this key step, this compound effectively reduces the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.

The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against thromboxane synthetase.

| Target | Assay System | Stimulus | Measured Product | IC50 (µM) |

| Thromboxane Synthetase | Washed Human Platelets | Thrombin (0.6 IU/ml) | Thromboxane B2 (TXB2) | 1.3[3] |

Selectivity Profile

A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related enzymes. In vitro studies have demonstrated that this compound is highly selective for thromboxane synthetase.

| Off-Target | Assay System | Concentration of this compound (µM) | Observed Effect |

| Prostacyclin (PGI2) Formation | Bovine Coronary Artery Slices | Up to 100 | <10% inhibition[3] |

| 12-HPETE Formation | Washed Human Platelets | 100 | Much less active than dazoxiben[3] |

| Cyclooxygenase | Platelet Microsomes | Not specified | No significant inhibition[4] |

Signaling Pathway

The following diagram illustrates the enzymatic pathway of thromboxane A2 synthesis and the point of inhibition by this compound.

Caption: Thromboxane A2 synthesis pathway and inhibition by this compound.

Experimental Protocols

Thromboxane Synthetase Inhibition Assay in Washed Human Platelets

This protocol outlines the general steps for determining the IC50 of this compound against thromboxane synthetase in a washed human platelet suspension.

-

Preparation of Washed Human Platelets (WPS):

-

Collect whole blood from healthy human donors into an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).

-

Treat the PRP with apyrase and allow it to rest.

-

Centrifuge the PRP at a higher speed to pellet the platelets.

-

Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to the desired concentration.

-

-

Inhibition Assay:

-

Pre-incubate aliquots of the washed platelet suspension with varying concentrations of this compound or vehicle control.

-

Initiate thromboxane synthesis by adding a stimulating agent, such as thrombin (final concentration of 0.6 IU/ml).[3]

-

Incubate the mixture for a defined period to allow for enzymatic reaction.

-

Terminate the reaction by adding a stopping solution, which may include a cyclooxygenase inhibitor like indomethacin to prevent further arachidonic acid metabolism, and a chelating agent like EDTA.

-

Centrifuge the samples to pellet the platelets and collect the supernatant for analysis.

-

-

Quantification of Thromboxane B2 (TXB2) by Radioimmunoassay (RIA):

-

The concentration of the stable TXA2 metabolite, TXB2, in the supernatant is quantified using a specific radioimmunoassay.

-

This competitive assay involves incubating the supernatant (containing unlabeled TXB2) with a known amount of radiolabeled TXB2 (e.g., with 125I) and a limited amount of a specific anti-TXB2 antibody.

-

The unlabeled TXB2 from the sample competes with the radiolabeled TXB2 for binding to the antibody.

-

After reaching equilibrium, the antibody-bound fraction is separated from the unbound fraction (e.g., by precipitation with a second antibody).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

A standard curve is generated using known concentrations of unlabeled TXB2, and the concentration of TXB2 in the samples is determined by interpolation.

-

-

Data Analysis:

-

The percentage inhibition of TXB2 formation is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for the in vitro characterization of this compound.

Caption: Workflow for determining the in vitro potency of this compound.

References

- 1. echemi.com [echemi.com]

- 2. targetmol.com [targetmol.com]

- 3. Inhibition of thromboxane and 12-HPETE formation by dazoxiben and its two thiophenic acid-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

The Pharmacology of Thiophenic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry. Its derivatives, particularly thiophenic acids, have garnered significant attention for their broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacology of thiophenic acid derivatives, focusing on their synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Thiophene and its Derivatives

Thiophene and its derivatives are a class of heterocyclic compounds that are structurally similar to benzene, with a sulfur atom replacing a carbon-carbon double bond in the ring. This structural feature imparts unique physicochemical properties, such as increased lipophilicity, which can enhance a molecule's ability to cross biological membranes.[1] The thiophene ring is a bioisostere of the phenyl ring, meaning it can often be substituted for a phenyl group in a drug molecule without loss of biological activity, and sometimes with improved potency or a better pharmacokinetic profile.[1][2]

Thiophene derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antipsychotic properties.[1][3][4][5] Several commercially available drugs contain a thiophene moiety, highlighting the therapeutic importance of this scaffold.[1][3] Examples include the anti-inflammatory drug tiaprofenic acid and the antiplatelet agent clopidogrel.[1]

Synthesis of Thiophenic Acid Derivatives

The synthesis of thiophene derivatives is well-established, with several named reactions providing versatile routes to a variety of substituted thiophenes. The most common and versatile method for synthesizing 2-aminothiophenes is the Gewald reaction .[2][6][7] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a base.[6][7]

A general workflow for the Gewald synthesis is depicted below:

Figure 1: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Other notable synthetic methods for the thiophene ring include the Paal-Knorr synthesis, the Fiesselmann thiophene synthesis, and the Hinsberg synthesis.[2] Metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been employed to synthesize more complex thiophene derivatives.[8]

Pharmacological Activities and Mechanisms of Action

Thiophenic acid derivatives exhibit a diverse range of pharmacological effects by interacting with various biological targets. The following sections detail some of the most significant activities.

Anticancer Activity

Numerous studies have highlighted the potential of thiophene derivatives as anticancer agents.[6][7][9][10] Their mechanisms of action are often multifaceted and can involve the inhibition of key signaling pathways implicated in cancer progression.

One area of interest is the inhibition of Retinoic acid receptor-related orphan receptor γt (RORγt), which has been linked to cancer development.[6][9] Molecular docking studies have shown that certain thiophene derivatives can bind effectively to the active site of RORγt.[6]

The general mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered by the production of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis.[11]

Figure 2: Simplified pathway of ROS-induced apoptosis by thiophene derivatives.

Quantitative data from in vitro anticancer screenings of novel thiophene derivatives are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8e | Various (NCI-60 panel) | 0.411 - 2.8 | [6][9] |

| 26 | HCT116 | 5.28 | [1] |

| 1j | PC-3 | 1.03 | [1] |

| 1j | MDAMB-231 | 0.88 | [1] |

| 1j | A549 | 0.68 | [1] |

Table 1: In vitro anticancer activity of selected thiophene derivatives.

Anti-inflammatory Activity

Thiophenic acids are well-documented anti-inflammatory agents.[1][3][4][12] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators.[1][4] Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX).[1]

Commercially available anti-inflammatory drugs containing a thiophene ring include tiaprofenic acid, suprofen, and tenoxicam.[1][4] The anti-inflammatory activity of some thiophene derivatives is comparable to that of established drugs like diclofenac.[4]

Figure 3: Inhibition of the cyclooxygenase pathway by thiophene derivatives.

Antimicrobial Activity

Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[5][13][14] The exact mechanism of their antimicrobial action is not always fully elucidated but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

| Compound | Organism | MIC (µg/mL) | Reference |

| 4F | Salmonella Typhi | 3.125 | [14] |

| 9, 12, 19 | Aspergillus fumigatus | More potent than Amphotericin B | [13] |

| 12 | Syncephalastrum racemosum | Higher activity than Amphotericin B | [13] |

Table 2: Antimicrobial activity of selected thiophene derivatives.

Acetylcholinesterase Inhibition

Some thiophene derivatives have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE).[15][16][17] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition can lead to improved cognitive function.

| Compound | % Inhibition of AChE | Reference |

| IIId | 60% | [15][16][17] |

| Donepezil (Reference) | 40% | [15][16] |

Table 3: Acetylcholinesterase inhibitory activity of a selected thiophene derivative.

Experimental Protocols

General Synthesis of Thiophene Derivatives (Gewald Reaction)

A typical experimental protocol for the Gewald synthesis of 2-aminothiophene derivatives is as follows:

-

A mixture of an α-active ketone or aldehyde (1 mmol), an activated nitrile (e.g., ethyl cyanoacetate, 1 mmol), and elemental sulfur (1 mmol) is dissolved in a suitable solvent (e.g., ethanol).[6][7]

-

A catalytic amount of a base, such as diethylamine or triethylamine, is added to the mixture.[6][7]

-

The reaction mixture is stirred at room temperature or heated under reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).[6][7][13]

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.[6][9]

-

The crude product is washed with a suitable solvent (e.g., cold ethanol) and recrystallized to afford the pure 2-aminothiophene derivative.[6][9]

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][13]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of thiophene derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18]

Figure 4: A typical workflow for the MTT assay to determine cytotoxicity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory effect of thiophene derivatives on AChE activity can be determined using Ellman's method.[15][16][17] This colorimetric assay is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

The assay is typically performed in a 96-well plate.

-

AChE enzyme solution is pre-incubated with various concentrations of the thiophene derivative (the inhibitor).

-

The substrate, acetylthiocholine iodide, and DTNB are added to initiate the reaction.

-

The change in absorbance is monitored spectrophotometrically at a specific wavelength (typically around 412 nm).

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological activity of thiophene derivatives. Key findings from various studies include:

-

Anticancer Activity: The presence of a nitro group at the meta-position of an aromatic ring substituent can enhance both anticancer and antioxidant activities.[6] Fluorine substitution on a phenyl ring attached to the thiophene core is often essential for cytotoxic activity.[1]

-

Antimicrobial Activity: The nature and position of substituents on the thiophene ring and any attached aromatic rings significantly influence the antimicrobial potency.

-

AChE Inhibition: The presence of specific hydrogen bond donors and acceptors, as well as lipophilic regions that can engage in π-π stacking interactions with amino acid residues in the active site of AChE, are important for inhibitory activity.[15]

-

Amyloid Plaque Imaging: For thiophene derivatives designed for imaging β-amyloid plaques, the substitution pattern on the phenyl rings greatly affects binding affinity. Fluoroethyl-substituted derivatives have shown excellent binding affinities.[19]

Conclusion

Thiophenic acid derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse pharmacological activities, coupled with well-established synthetic routes, make them attractive scaffolds for the development of novel therapeutics. This technical guide has provided a comprehensive overview of their pharmacology, from synthesis and mechanisms of action to quantitative biological data and experimental protocols. Further research into the structure-activity relationships and optimization of lead compounds will undoubtedly lead to the development of new and effective drugs based on the thiophene core.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Thromboxane Synthetase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, plays a pivotal role in the pathophysiology of a multitude of cardiovascular and thrombotic diseases. Inhibition of thromboxane synthetase (TXS), the key enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2, represents a compelling therapeutic strategy. This technical guide provides an in-depth exploration of TXS inhibitors, detailing their mechanism of action, therapeutic potential, and the experimental methodologies crucial for their evaluation. Quantitative data on the efficacy of prominent TXS inhibitors are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of the core signaling pathway and a typical drug discovery workflow are provided to facilitate further research and development in this critical area of pharmacology.

Introduction

Thromboxane A2 (TXA2) is a highly unstable eicosanoid that exerts powerful biological effects, primarily through its interaction with the thromboxane receptor (TP).[1] Its roles in promoting platelet aggregation, vasoconstriction, and smooth muscle cell proliferation implicate it in the pathogenesis of myocardial infarction, stroke, and atherosclerosis.[1] Consequently, targeting the TXA2 signaling pathway has been a major focus of drug development.

Thromboxane synthetase (TXS) inhibitors offer a targeted approach by specifically blocking the final step in TXA2 biosynthesis.[2] This mechanism not only reduces the production of pro-thrombotic TXA2 but can also lead to the shunting of the precursor PGH2 towards the synthesis of other prostaglandins, such as the anti-aggregatory and vasodilatory prostacyclin (PGI2), potentially offering a dual therapeutic benefit.[3] This guide delves into the core scientific and technical aspects of TXS inhibitors, providing a comprehensive resource for professionals in the field.

Mechanism of Action of Thromboxane Synthetase Inhibitors

The primary mechanism of action of TXS inhibitors is the competitive or non-competitive inhibition of the thromboxane A2 synthase enzyme. This enzyme is responsible for the isomerization of prostaglandin H2 (PGH2), an endoperoxide, into thromboxane A2. By blocking this conversion, TXS inhibitors effectively decrease the levels of TXA2.[2][3]

A significant consequence of TXS inhibition is the accumulation of PGH2. This accumulated PGH2 can then be utilized by other enzymes, most notably prostacyclin synthase in endothelial cells, to produce prostacyclin (PGI2), a potent inhibitor of platelet aggregation and a vasodilator.[3] This "endoperoxide shunt" is a key theoretical advantage of TXS inhibitors over cyclooxygenase (COX) inhibitors like aspirin, which block the formation of both pro-aggregatory and anti-aggregatory prostaglandins.

Thromboxane A2 Signaling Pathway

The biological effects of TXA2 are mediated through its interaction with specific G-protein coupled receptors known as thromboxane receptors (TP), primarily the TPα and TPβ isoforms.[4] Activation of these receptors initiates a cascade of intracellular signaling events.

As depicted, TXA2 binding to its receptor leads to the activation of Gq and G13 proteins.[5] Gq activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] The G13 pathway involves the activation of RhoGEF and Rho, leading to smooth muscle contraction.[5] Collectively, these signaling events culminate in platelet aggregation and vasoconstriction.

Quantitative Efficacy of TX Synthetase Inhibitors

The efficacy of TX synthetase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the TXS enzyme and their effects on platelet aggregation and TXB2 (a stable metabolite of TXA2) production. The following tables summarize key quantitative data for several prominent TXS inhibitors.

Table 1: In Vitro Efficacy of TX Synthetase Inhibitors

| Compound | Target | IC50 / Ki | Assay System | Reference |

| Ozagrel (OKY-046) | Thromboxane A2 Synthase | 11 nM (IC50) | Rabbit platelet enzyme | [6] |

| Arachidonic acid-induced platelet aggregation | 53.12 µM (IC50) | Human platelets | [7] | |

| Dazoxiben | Thromboxane B2 production | 0.3 µg/ml (IC50) | Clotting human whole blood | [8] |

| Thrombin-induced TX formation | 0.7 µM (IC50) | Washed human platelets | [9] | |

| Ridogrel | Thromboxane B2 production | 1.3 x 10⁻⁸ M (IC50) | Washed human platelets | [10] |

| Thromboxane Receptor Binding | 5.2 µM (IC50) | Human platelets | [11] | |

| Furegrelate (U-63557A) | Thromboxane Synthase | - | Human platelets | [12] |

| Compound 13 (S-enantiomer) | Human Platelet Thromboxane Synthase | 9.6 x 10⁻⁸ M (Ki) | In vitro | [13] |

Table 2: Ex Vivo/In Vivo Efficacy of TX Synthetase Inhibitors

| Compound | Effect | Dose | Animal Model/Human | Reference |

| Ozagrel | Inhibition of femoral vein thrombosis (ID50) | 13.7 mg/kg, p.o. | Rats | [14] |

| Inhibition of blood TXA2 generation (ID50) | 0.3 mg/kg, p.o. | Rats | [14] | |

| Dazoxiben | Inhibition of TXB2 production | 1.5 and 3.0 mg/kg, p.o. | Healthy volunteers | [8] |

| Ridogrel | Reduction in urinary 2,3-dinor-thromboxane B2 | 300 mg | Patients with essential hypertension | [15] |

| Furegrelate | ~80% inhibition of platelet thromboxane synthase | 3.0 mg/kg, p.o. | Rhesus monkeys | [16] |

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug development. This section provides detailed methodologies for two key assays used in the evaluation of TX synthetase inhibitors.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Principle: Light transmission aggregometry measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The formation of larger platelet aggregates reduces the turbidity of the sample, allowing more light to pass through.[17][18]

Materials and Reagents:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Agonists: Arachidonic acid (AA), Collagen, ADP.

-

TX synthetase inhibitor (test compound).

-

Saline (0.9% NaCl).

-

Light Transmission Aggregometer.

-

Centrifuge.

-

Pipettes and tips.

Procedure:

-

Blood Collection and PRP/PPP Preparation:

-

Collect venous blood into 3.2% sodium citrate tubes (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation from the venipuncture.[19]

-

Process blood within 1 hour of collection. Keep at room temperature.[17]

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP (the supernatant).

-

To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes.

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

-

Assay Performance:

-

Pre-warm the aggregometer to 37°C.

-

Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar. Place a cuvette with PPP in the reference well to set 100% light transmission.

-

Incubate the PRP for 5-10 minutes at 37°C with stirring.

-

Add the TX synthetase inhibitor at various concentrations or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a known concentration of an agonist (e.g., arachidonic acid).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum aggregation percentage is calculated relative to the light transmission of PRP (0%) and PPP (100%).

-